![molecular formula C15H8Cl2N2O B2472217 1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one CAS No. 300851-00-7](/img/structure/B2472217.png)
1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one” is a complex organic compound. It is likely to be an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones has been developed starting from commercially available 2-bromoanilines and 2-bromobenzyl amines, with the assistance of a palladium catalyst . Another synthesis method involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as starting materials .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating significant biological activities, including antihyperglycemic, antimicrobial, and anticonvulsant effects. For instance, a study by Ram et al. (2003) explored the synthesis of 2-sec-amino-3H-quinazolin-4-ones, showcasing their antihyperglycemic activity in rat models, indicating potential applications in diabetes management (Ram et al., 2003). Similarly, Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one, which exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their use in developing new antimicrobial agents (Kapoor et al., 2017).
Anticancer and Antitumor Applications
Research into quinazolinone derivatives has also highlighted their potential in cancer therapy. Alafeefy et al. (2015) developed novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs, demonstrating remarkable antitumor activity against various cancer cell lines (Alafeefy et al., 2015). This highlights the potential of quinazolinone derivatives in developing new cancer therapies.
Mechanochemical Synthesis and Environmental Benefits
Bera et al. (2022) reported on the use of DDQ in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones under solvent-free conditions. This method represents an environmentally friendly approach to synthesizing quinazolinone derivatives, reducing the need for hazardous solvents and energy-intensive processes (Bera et al., 2022).
Mecanismo De Acción
Target of Action
Quinazoline derivatives, which this compound is a part of, are known to have medicinal properties such as antimalarial and anticancer agents .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a way that can inhibit certain enzymes or pathways .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways, leading to their medicinal properties .
Pharmacokinetics
Quinazoline derivatives are known to have good pharmacokinetic properties .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular level, contributing to their medicinal properties .
Action Environment
Environmental factors can often influence the action of quinazoline derivatives .
Propiedades
IUPAC Name |
1,3-dichloro-11H-isoindolo[2,1-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-9-5-11-13(12(17)6-9)19-7-8-3-1-2-4-10(8)14(19)18-15(11)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHYPUCMNGVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

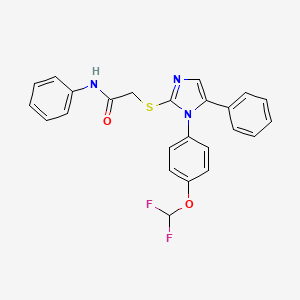
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
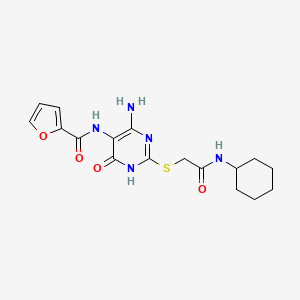
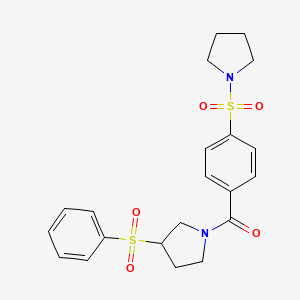
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)
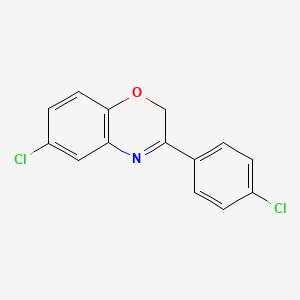
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
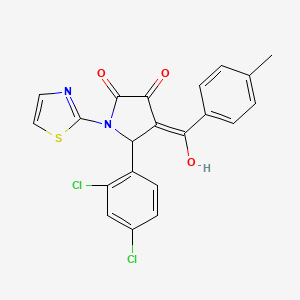
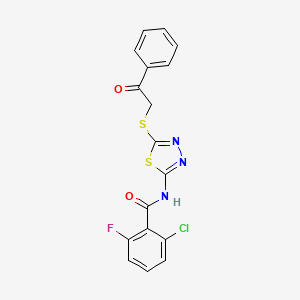

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)
